molecular formula C21H20Cl2N2O3 B2432353 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dichlorobenzamide CAS No. 921790-68-3

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dichlorobenzamide

Cat. No. B2432353
CAS RN: 921790-68-3
M. Wt: 419.3
InChI Key: PSRGWSQEHVSSPU-UHFFFAOYSA-N
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Description

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dichlorobenzamide is a useful research compound. Its molecular formula is C21H20Cl2N2O3 and its molecular weight is 419.3. The purity is usually 95%.
BenchChem offers high-quality N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dichlorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dichlorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Studies

A study by Almansour et al. (2016) focused on synthesizing a series of benzimidazole-tethered oxazepine heterocyclic hybrids, demonstrating the potential for creating diverse molecular structures with applications in various fields of chemistry. The molecular structure and charge distributions of these compounds were elucidated using computational methods, highlighting their potential in nonlinear optical (NLO) applications (Almansour et al., 2016).

Novel Fused Oxazepine Synthesis

Petrovskii et al. (2017) reported the synthesis of dimethyl 7-oxa-2a1-azabenzo[b]-cyclopenta[pq]pleiadene-1,2-dicarboxylate, a unique representative of pyrrole-fused dibenzo[b,f][1, 4]oxazepines. This compound, consisting of six fused rings, exhibited strong blue emission in dichloromethane, suggesting its potential in photophysical applications (Petrovskii et al., 2017).

Development of Novel Polycyclic Systems

Ukhin et al. (2011) synthesized novel fused pentacyclic systems, which are derivatives of benzodiazepine and isoindolinone fragments. The structural uniqueness of these compounds indicates their potential for developing new materials or pharmaceuticals (Ukhin et al., 2011).

Pharmaceutical Applications

Harada et al. (1995) synthesized 2-alkoxy-4-amino-5-chlorobenzamide derivatives with heteroalicyclic rings, showing potent serotonin-3 (5-HT3) receptor antagonistic activity. Such compounds could have implications in developing treatments for conditions mediated by 5-HT3 receptors (Harada et al., 1995).

Asymmetric Allylation in Pharmaceutical Chemistry

Cai et al. (2020) described an asymmetric allylation reaction of allylboronates with dibenzo[b,f][1,4]oxazepines. The products of this reaction are chiral nitrogen-containing heterocycle structures, which are significant in the synthesis of various pharmaceuticals (Cai et al., 2020).

properties

IUPAC Name

2,5-dichloro-N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20Cl2N2O3/c1-4-9-25-17-11-14(6-8-18(17)28-12-21(2,3)20(25)27)24-19(26)15-10-13(22)5-7-16(15)23/h4-8,10-11H,1,9,12H2,2-3H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSRGWSQEHVSSPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)Cl)N(C1=O)CC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dichlorobenzamide

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